Cas no 130663-39-7 (PD 123319)

PD 123319 structure
PD 123319 structure
Produktname:PD 123319
CAS-Nr.:130663-39-7
MF:C31H32N4O3
MW:508.610787391663
MDL:MFCD08276969
CID:171713
PubChem ID:5311345

PD 123319 Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • PD123319
    • 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5...
    • PD 123,319 DITRIFLUOROACETATE
    • (6S)-1-[4-(Dimethylamino)-3-methylbenzyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • (S)-(+)-PD 123319
    • 1-((4-(Dimethylamino)-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4.5-c]pyridine-6-carboxyli
    • pd 123,319 di(trifluoroacetate) salt
    • PD-123319
    • S-(+)-1-((4-(dimethylamino)-3-methylphenyl)methyl)-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazol(4,5-c)pyridine-6-carboxylic acid
    • (6S)-1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • PD123319 TFA
    • ditrifluoroacetate
    • PD 123,319 DITRIFLUOROACETATE POTENT AND SELECTIVE
    • (6S)-1-[4-Dimethylamino-3-methylbenzyl]-5-diphenylacetyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6α-carboxylic acid
    • AC-33098
    • Epitope ID:140138
    • CCG-269765
    • Q27088258
    • (6S)-1-[(4-dimethylamino-3-methylphenyl)methyl]-5-[2,2-di(phenyl)acetyl]-6,7-dihydro-4H-imidazo[5,4-d]pyridine-6-carboxylic acid
    • CHEMBL321820
    • DTXSID80926850
    • 1H-Imidazo[4,5-c]pyridine-6-carboxylic acid, 1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-, (6S)-
    • EX-A2290
    • CS-1548
    • (S)-1-(4-Dimethylamino-3-methyl-benzyl)-5-diphenylacetyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • SCHEMBL668525
    • CHEBI:61014
    • SW220127-1
    • CHEMBL157946
    • HY-10259
    • (6s)1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine-6-carboxylic acid
    • GTPL597
    • s7098
    • BCP08027
    • AKOS030526087
    • (6S)-1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • 130663-39-7
    • PD 123319
    • BDBM50282396
    • (S)-1-(4-(dimethylamino)-3-methylbenzyl)-5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
    • PD 123,319
    • PD123319, >=98%
    • G78341
    • BRD-K34713073-362-01-9
    • TS-09244
    • BRD-K34713073-001-01-3
    • (6S)-1-{[4-(DIMETHYLAMINO)-3-METHYLPHENYL]METHYL}-5-(2,2-DIPHENYLACETYL)-4H,6H,7H-IMIDAZO[4,5-C]PYRIDINE-6-CARBOXYLIC ACID
    • MDL: MFCD08276969
    • Inchi: InChI=1S/C31H32N4O3/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38)/t28-/m0/s1
    • InChI-Schlüssel: YSTVFDAKLDMYCR-NDEPHWFRSA-N
    • Lächelt: O=C([C@@H]1CC2=C(N=CN2CC3=CC=C(N(C)C)C(C)=C3)CN1C(C(C4=CC=CC=C4)C5=CC=CC=C5)=O)O

Berechnete Eigenschaften

  • Genaue Masse: 508.24700
  • Monoisotopenmasse: 508.247
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 7
  • Schwere Atomanzahl: 38
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 791
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topologische Polaroberfläche: 78.7A^2

Experimentelle Eigenschaften

  • Dichte: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • Siedepunkt: 775.8 °C at 760 mmHg
  • Flammpunkt: 423 °C
  • Löslichkeit: Insuluble (1.8E-3 g/L) (25 ºC),
  • PSA: 78.67000
  • LogP: 4.41370

PD 123319 Sicherheitsinformationen

  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: 26
  • Identifizierung gefährlicher Stoffe: Xi
  • Lagerzustand:Please store the product under the recommended conditions in the Certificate of Analysis.

PD 123319 Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D541009-10mg
PD 123,319 DITRIFLUOROACETATE
130663-39-7 95%
10mg
$500 2024-06-05
TRC
P217705-25mg
PD 123319
130663-39-7
25mg
$356.00 2023-05-17
DC Chemicals
DC60068-1g
PD-123319 free base
130663-39-7
1g
$1880.0 2023-09-15
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R031951-25mg
PD123319,99%
130663-39-7 99%
25mg
¥2072 2024-05-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6067-1 mL * 10 mM (in DMSO)
PD123319
130663-39-7 97.87%
1 mL * 10 mM (in DMSO)
¥1605.00 2022-02-28
SHENG KE LU SI SHENG WU JI SHU
sc-204835A-50 mg
PD 123319 ditrifluoroacetate,
130663-39-7 ≥99%
50mg
¥6,092.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-204835A-50mg
PD 123319 ditrifluoroacetate,
130663-39-7 ≥99%
50mg
¥6092.00 2023-09-05
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P129377-10mg
PD123319
130663-39-7 98%
10mg
¥1285.90 2023-09-01
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P129377-100mg
PD123319
130663-39-7 98%
100mg
¥6179.90 2023-09-01
A2B Chem LLC
AA39690-50mg
Pd123319
130663-39-7 98%
50mg
$973.00 2024-04-20

PD 123319 Verwandte Literatur

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